![molecular formula C10H8ClNO2S B1376978 (1,3-Benzothiazol-2-ylmethoxy)acetyl chloride CAS No. 1437312-08-7](/img/structure/B1376978.png)
(1,3-Benzothiazol-2-ylmethoxy)acetyl chloride
Overview
Description
“(1,3-Benzothiazol-2-ylmethoxy)acetyl chloride” is a chemical compound that belongs to the class of benzothiazole derivatives . It has the molecular formula C10H8ClNO2S .
Molecular Structure Analysis
The molecular structure of “(1,3-Benzothiazol-2-ylmethoxy)acetyl chloride” is represented by the formula C10H8ClNO2S . The molecular weight of this compound is 241.69 g/mol .Scientific Research Applications
Green Chemistry
Benzothiazole derivatives are significant in green chemistry due to their high pharmaceutical and biological activity. The compound can be synthesized from condensation reactions involving 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, which aligns with the principles of green chemistry by minimizing hazardous substances .
Medicinal Chemistry
In medicinal chemistry, benzothiazoles play a crucial role due to their extensive range of biological activities. They serve as anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic agents, and more. The specific acetyl chloride derivative could be synthesized for targeted drug development, leveraging its potential biological activity .
Synthetic Chemistry
The synthesis of benzothiazole compounds is a significant area of research. Various synthetic pathways, including the condensation of 2-aminobenzenethiol with carbonyl or cyano group-containing substances, are used to create derivatives like (1,3-Benzothiazol-2-ylmethoxy)acetyl chloride. These methods are crucial for developing new pharmaceuticals .
Biochemistry
Benzothiazoles have a prominent place in biochemistry for their enzyme inhibition properties. They can be used as imaging reagents, fluorescence materials, and electroluminescent devices due to their high biological activity. The acetyl chloride derivative could be particularly useful in biochemical assays and research .
Pharmacology
The pharmacological properties of benzothiazole derivatives are vast. They include anti-inflammatory, neuroprotective, and muscle relaxant activities. The compound could be explored for its pharmacological applications, potentially leading to the development of new therapeutic drugs .
Material Science
In material science, benzothiazoles are used as vulcanization accelerators and antioxidants. They also have applications in plant growth regulators and could be incorporated into materials that require these specific properties .
Analytical Chemistry
Benzothiazole derivatives can act as fluorescent probes for analyte detection. This makes them valuable in analytical chemistry for the development of new diagnostic tools and techniques .
Industrial Applications
Lastly, the industrial applications of benzothiazole derivatives are noteworthy. They can be used in the fabrication of electrophosphorescent emitters in OLEDs and as fluorescent pigment dyeing substrates. The acetyl chloride derivative could be synthesized for such specific industrial uses .
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylmethoxy)acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-9(13)5-14-6-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONMQOVJLSXZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Benzothiazol-2-ylmethoxy)acetyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.